molecular formula C11H12FN3 B2368732 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline CAS No. 1006468-57-0

4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline

Cat. No.: B2368732
CAS No.: 1006468-57-0
M. Wt: 205.236
InChI Key: SOMUJVAHUCSAPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline is a heterocyclic compound that features a pyrazole ring substituted with two methyl groups and a fluorinated aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline typically involves the formation of the pyrazole ring followed by its functionalization. One common method involves the cyclization of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring. Subsequent substitution reactions introduce the fluorinated aniline group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of eco-friendly catalysts can be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline has several scientific research applications:

    Chemistry: Used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of advanced materials, including polymers and dyes

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative without the fluorinated aniline group.

    4-Fluoroaniline: Aniline derivative with a fluorine substituent, lacking the pyrazole ring.

    1-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene: Similar structure but without the fluorine atom.

Uniqueness

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline is unique due to the combination of the pyrazole ring and the fluorinated aniline moiety. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-7-5-8(2)15(14-7)11-4-3-9(13)6-10(11)12/h3-6H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMUJVAHUCSAPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)N)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006468-57-0
Record name 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.